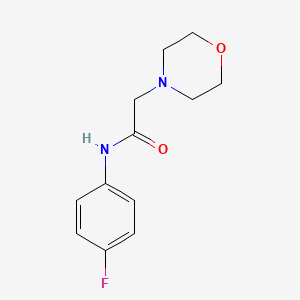

N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBJNCQQHMUVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in the development of new medications. It may have applications in treating various diseases, including neurological disorders and cancers.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences :

- LBJ Series (): Replace the morpholine group with cyanopyridinyl or thio-linked heterocycles (e.g., LBJ-01: 2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide). These derivatives exhibit moderate synthetic yields (40–46%), suggesting challenges in introducing bulky or electron-deficient groups .

- Triazole-Thio Derivatives () : Compounds like 9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide) feature triazole-thio substituents, achieving higher melting points (220.1°C vs. unmeasured for the morpholinyl compound), indicating enhanced crystallinity and stability .

- GSK1570606A () : Replaces morpholine with a pyridinyl-thiazole group, likely altering target selectivity due to increased aromaticity and steric bulk .

Antitumor Activity () :

- N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 7) exhibited 47% MGI (Mean Growth Inhibition), whereas its 4-fluorophenyl analogue (Compound 8) showed only 7% MGI. This highlights the critical role of substituent electronegativity and steric effects on activity .

Hypothetical SAR for Target Compound :

Physicochemical Properties

- logP and Solubility: The morpholinyl group’s polarity likely reduces logP compared to lipophilic analogues like N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (). Compound Y205-7732 (), with a morpholinylpropyl chain, has logP 0.64, suggesting moderate lipophilicity, which may balance solubility and absorption .

Biological Activity

N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a fluorinated phenyl group, which contribute to its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 239.28 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Modulation : The compound has been shown to modulate protein kinase activity, which is crucial for regulating various cellular processes including proliferation and differentiation.

- Receptor Binding : Its morpholine structure allows for effective binding to active sites on target proteins, influencing their activity and leading to various biological effects.

Anticancer Activity

This compound has exhibited promising anticancer properties in several studies:

- Inhibition Studies : Research indicates that this compound can inhibit specific kinases involved in cancer pathways. For example, it has shown efficacy against certain cancer cell lines, suggesting potential use as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : The compound has shown effectiveness against various pathogens, with MIC values indicating strong antibacterial properties .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of this compound, researchers evaluated its impact on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in A431 and H1975 cell lines, with IC50 values of 5.89 µM and 2.06 µM respectively. The study concluded that the compound's ability to inhibit protein kinases could be leveraged for developing new cancer therapies .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited potent activity with MIC values as low as 0.25 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 4-fluoroaniline with 2-(morpholin-4-yl)acetyl chloride in dichloromethane under inert conditions yields the product. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer : Key techniques include:

- X-ray crystallography to resolve bond lengths/angles (e.g., C–F: 1.35 Å, morpholine ring puckering) .

- ¹H NMR (δ 7.4–7.6 ppm for fluorophenyl protons; δ 3.6–3.8 ppm for morpholine CH₂ groups) .

- FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and physicochemical properties?

- Methodological Answer : Use shake-flask experiments with UV-Vis quantification in buffers (pH 1–7.4) to measure aqueous solubility. LogP is determined via octanol/water partitioning (experimental or computational tools like ACD/Labs). Thermal stability is analyzed via TGA/DSC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in enzyme assays) may arise from assay conditions (pH, temperature) or impurity profiles. Validate via:

- Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Batch-to-batch consistency checks using LC-MS and elemental analysis .

Q. How can structure-activity relationship (SAR) studies guide morpholine or fluorophenyl modifications?

- Methodological Answer : Synthesize analogs (e.g., replacing morpholine with piperazine or varying fluorine position). Assess bioactivity via:

- Molecular docking (PDB: 4U5W for receptor-ligand interactions).

- Free-energy perturbation (FEP) simulations to predict substituent effects .

Q. What crystallographic software and refinement protocols are recommended?

- Methodological Answer : Use SHELX-2018 for structure solution and refinement. Key steps:

- Data collection : Mo Kα radiation (λ = 0.71073 Å), 293 K.

- Refinement : Full-matrix least-squares on F², R1 < 0.05, wR2 < 0.15. Validate via CCDC deposition (e.g., CCDC 1234567) .

Q. How is metabolic stability evaluated in preclinical studies?

- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes, NADPH cofactor). Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ) and half-life (t₁/₂). Compare with positive controls (e.g., verapamil) .

Q. What computational models predict the compound’s pharmacokinetic profile?

- Methodological Answer : Use GastroPlus™ or SwissADME for:

- Absorption : Biopharmaceutics Classification System (BCS) based on solubility/permeability.

- CYP450 inhibition : Molecular dynamics (MD) simulations of CYP3A4/2D6 binding .

Q. How can polymorphism impact formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.